molecular formula C9H8N4O3 B1605613 [3-(1H-tetrazol-1-yl)phenoxy]acetic acid CAS No. 462067-31-8

[3-(1H-tetrazol-1-yl)phenoxy]acetic acid

Cat. No.: B1605613
CAS No.: 462067-31-8
M. Wt: 220.18 g/mol
InChI Key: IHKNZQHGINFJJV-UHFFFAOYSA-N
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Description

Bioisosteric Replacement Paradigms: Tetrazoles as Carboxylic Acid Surrogates

One of the most critical applications of the tetrazole moiety in drug design is its role as a non-classical bioisostere for the carboxylic acid group. beilstein-journals.orgrug.nl Bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another that has similar physicochemical properties, with the goal of improving biological activity, pharmacokinetic properties, or reducing toxicity. rug.nl The tetrazole ring is an effective mimic of the carboxylic acid functional group, a feature leveraged in the development of numerous successful drugs, such as the angiotensin II receptor blockers Losartan and Irbesartan. numberanalytics.comnih.gov

Conformational and Electronic Similarities to Carboxylic Acids

The success of the tetrazole ring as a carboxylic acid surrogate stems from key structural and electronic similarities. bohrium.com At physiological pH, both the 5-substituted-1H-tetrazole and the carboxylic acid exist predominantly in their anionic forms, the tetrazolate and carboxylate, respectively. researchgate.net This shared anionic character is crucial for interacting with biological targets that recognize carboxylates.

Computationally and through crystallographic studies, it has been shown that the hydrogen-bonding environments of tetrazoles and carboxylic acids, as well as their deprotonated forms, are topologically and energetically very similar. researchgate.netnih.gov While the tetrazole ring is larger, the delocalization of the negative charge over the five-membered ring creates a comparable electrostatic potential to the carboxylate group. nih.gov This allows the tetrazole to engage in similar ionic and hydrogen bond interactions with protein receptors. nih.gov

PropertyCarboxylic Acid (-COOH)Tetrazole (-CN4H)Reference
Acidity (pKa)~4.2 - 4.4~4.5 - 4.9 researchgate.net
Key InteractionForms carboxylate anion (-COO⁻) at physiological pHForms tetrazolate anion (-CN4⁻) at physiological pH researchgate.net
LipophilicityLowerHigher (ionized form is ~10x more lipophilic than corresponding carboxylate) acs.orgacs.org

Enhanced Metabolic Stability and Pharmacokinetic Implications

A significant advantage of replacing a carboxylic acid with a tetrazole is the enhancement of metabolic stability. tandfonline.com Carboxylic acids are susceptible to metabolic transformations in the liver, which can lead to rapid clearance from the body. tandfonline.com The tetrazole ring, being a very stable system, is resistant to many of these metabolic pathways, such as β-oxidation or amino acid conjugation. tandfonline.comacs.org

This increased metabolic stability can lead to a prolonged biological half-life and improved pharmacokinetic profiles. rug.nlacs.org Furthermore, the tetrazolate anion is more lipophilic than the corresponding carboxylate, which can improve a drug's ability to cross cell membranes, potentially increasing bioavailability. nih.govacs.org This strategic replacement can thus lead to drug candidates with more desirable absorption, distribution, metabolism, and excretion (ADME) properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(tetrazol-1-yl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c14-9(15)5-16-8-3-1-2-7(4-8)13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKNZQHGINFJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357700
Record name [3-(1H-tetrazol-1-yl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462067-31-8
Record name [3-(1H-tetrazol-1-yl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 1h Tetrazol 1 Yl Phenoxy Acetic Acid and Analogues

Strategic Approaches to Tetrazole Ring Formation

The formation of the 1H-tetrazole ring is a critical step in the synthesis of the title compound. This aromatic heterocycle, a bioisosteric analogue of the carboxylic acid group, is typically synthesized through cycloaddition reactions. nih.gov

The most prevalent and direct method for constructing the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source. acs.orgresearchgate.net This reaction, often referred to as the Huisgen cycloaddition, can utilize various azide reagents, including sodium azide, hydrazoic acid, or organosilyl azides like trimethylsilyl (B98337) azide (TMSA). nih.govnih.gov The reaction mechanism is debated but is understood to proceed either through a concerted cycloaddition or a stepwise pathway involving a nitrile activation step to form an imidoyl azide, which subsequently cyclizes. acs.orgnih.gov

The reaction is generally effective for nitriles bearing electron-withdrawing groups, which enhances the reactivity of the nitrile's LUMO with the azide's HOMO. nih.gov Various catalysts can be employed to facilitate this transformation under milder conditions and improve yields. These include zinc(II) salts, copper(II) complexes, and cobalt(II) complexes. researchgate.netorganic-chemistry.org Microwave-assisted synthesis has also been shown to accelerate the reaction significantly. For the synthesis of a 1-substituted tetrazole like the target compound, the cycloaddition can be performed on a pre-existing cyano-functionalized scaffold.

A key building block for many tetrazole-containing compounds is 1H-tetrazole-1-acetic acid. Its synthesis has been optimized through several efficient methods, often employing a one-pot approach. A common strategy involves the reaction of glycine (B1666218) (or its ester salts) with an orthoformate, such as triethyl orthoformate, and an azide source in a suitable solvent like glacial acetic acid. prepchem.comgoogle.com

A significant advancement in safety and yield was the use of trimethylsilyl azide (TMSA) instead of the potentially explosive hydrazoic acid. google.com This method involves reacting a glycine ester hydrochloride with trimethyl orthoformate and TMSA, often in the presence of sodium acetate (B1210297) and acetic acid, to produce the ethyl ester of 1H-tetrazole-1-acetic acid in high yields, which can then be hydrolyzed to the free acid. google.comgoogle.com

Table 1: Methodologies for the Synthesis of 1H-Tetrazole-1-acetic Acid
ReactantsReagents/SolventsKey ConditionsYieldReference
Glycine, Sodium AzideTriethyl Orthoformate, Glacial Acetic AcidHeat at 55-60°C for 6 hours, followed by acidification with HCl.28% prepchem.com
Glycine Ethyl Ester HydrochlorideTrimethyl Orthoformate, Trimethylsilyl Azide, Sodium Acetate, Acetic AcidHeat to 70°C for 3 hours. Product is the ethyl ester.>95% (ester) google.com
Ethyl Chloroacetate(Intermediate steps to form 5-(isobutoxycarbonyl)-1H-tetrazole-1-acetic acid, ethyl ester)Hydrolysis with concentrated HCl and water, followed by crystallization.80.6% (overall) prepchem.com
Glycine, Sodium Azide, Triethyl OrthoformateAcetic Acid (solvent), Concentrated HCl (for workup)Reaction followed by distillation to recover ethanol/acetic acid, then acidification.>99% purity google.com

Construction of the Phenoxyacetic Acid Moiety

The phenoxyacetic acid portion of the molecule provides a crucial linkage and functionality. Its synthesis involves forming an ether bond between a phenolic hydroxyl group and an acetic acid derivative.

A widely used and effective strategy for synthesizing phenoxyacetic acids involves a two-step process: initial esterification followed by hydrolysis. jocpr.com Typically, a phenol (B47542) is alkylated using an ester of a haloacetic acid, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, in the presence of a base. nih.govniscpr.res.in The base, often potassium carbonate or sodium hydroxide (B78521), deprotonates the phenol to form a more nucleophilic phenoxide ion. This ion then displaces the halide from the haloacetate ester in a Williamson ether synthesis-type reaction to form a phenoxyacetate (B1228835) ester. wikipedia.org

The resulting ester can be isolated and purified before being hydrolyzed to the desired carboxylic acid. nih.gov Hydrolysis is commonly achieved under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the final phenoxyacetic acid product. nih.gov Microwave-assisted hydrolysis can also be employed to shorten reaction times. nih.gov

The core of the phenoxyacetic acid synthesis is the etherification reaction that forms the phenoxy linkage (C-O-C). The Williamson ether synthesis is the most common method, where a phenoxide ion acts as a nucleophile and attacks an alkyl halide. wikipedia.orgnumberanalytics.com For the synthesis of [3-(1H-tetrazol-1-yl)phenoxy]acetic acid, this would involve the reaction of the 3-(1H-tetrazol-1-yl)phenoxide ion with a haloacetic acid or its ester. chemicalbook.com

The reaction conditions, including the choice of base, solvent, and temperature, are critical for optimizing the yield and minimizing side reactions. numberanalytics.com Aprotic polar solvents are often preferred. numberanalytics.com While primary alkyl halides are ideal for this SN2 reaction, alternative methods exist for more complex substrates, including Ullmann condensations for forming diaryl ethers, though these are less relevant for attaching the acetic acid moiety. wikipedia.org

Table 2: General Etherification Strategies for Phenoxyacetic Acid Synthesis
Phenolic SubstrateAlkylating AgentBase/CatalystTypical SolventReaction TypeReference
PhenolEthyl BromoacetatePotassium CarbonateAcetone/DMFWilliamson Ether Synthesis nih.gov
p-CresolChloroacetic AcidSodium HydroxideWater/EthanolWilliamson Ether Synthesis jocpr.comchemicalbook.com
4-HydroxyacetophenoneEthyl ChloroacetatePotassium CarbonateDMFAlkylation niscpr.res.in
PhenolMonochloroacetic Acid (as sodium salt)Sodium HydroxideWater/EthanolWilliamson Ether Synthesis chemicalbook.com

Convergent Synthesis of this compound

A convergent synthesis is an efficient strategy for assembling complex molecules. nih.gov This approach involves preparing key fragments of the target molecule separately and then combining them in the final stages. For this compound, a convergent synthesis would involve the preparation of two key intermediates: 3-(1H-tetrazol-1-yl)phenol and an appropriate acetic acid synthon (e.g., ethyl bromoacetate).

The synthesis of the first intermediate, 3-(1H-tetrazol-1-yl)phenol, typically starts from 3-aminophenol. The amino group is first converted to a nitrile (3-cyanophenol) via a Sandmeyer reaction. Subsequently, the nitrile is converted to the tetrazole ring using a [3+2] cycloaddition with an azide, as described in section 2.1.1.

The second intermediate, an alkyl haloacetate, is commercially available.

The final step involves the coupling of these two intermediates. The 3-(1H-tetrazol-1-yl)phenol is deprotonated with a suitable base to form the corresponding phenoxide, which is then reacted with ethyl bromoacetate or a similar reagent via a Williamson etherification (see section 2.2.2). The resulting ester intermediate is then hydrolyzed under basic conditions to yield the final product, this compound. This convergent approach allows for the efficient and modular construction of the target molecule and its analogues. rug.nl

An in-depth examination of this compound reveals a scaffold ripe for chemical exploration. The strategic derivatization and modification of this core structure are pivotal in generating extensive analog libraries, which are crucial for screening and identifying compounds with tailored properties. Concurrently, the validation of these synthetic efforts relies on sophisticated spectroscopic and structural characterization techniques to confirm the identity and purity of the newly created molecules.

Molecular Mechanisms of Action and Biological Target Identification

Elucidation of Specific Protein and Enzyme Targets

The identification of specific protein and enzyme targets for [3-(1H-tetrazol-1-yl)phenoxy]acetic acid is a critical step in characterizing its pharmacological profile. While direct experimental data for this exact compound is limited, the structural components provide clues to its potential targets.

Ligand-protein interaction profiling aims to identify the proteins in a biological system that bind to a given compound. For this compound, such profiling would likely reveal interactions with proteins that have binding pockets amenable to its size and chemical features. The tetrazole group, with its acidic nature and ability to form hydrogen bonds, is a key determinant in these interactions. It is known that tetrazole-containing compounds can engage with a variety of receptors and enzymes.

By binding to specific proteins, this compound has the potential to intervene in various cellular signaling pathways. The nature of these interventions would depend on the function of the protein targets. For instance, if the compound binds to a kinase, it could modulate phosphorylation cascades that are crucial for cell growth, differentiation, and survival. Research on structurally similar molecules suggests that phenoxyacetic acid derivatives can influence inflammatory and cell proliferation pathways.

Detailed Analysis of Enzyme Active Site Interactions (e.g., COX-2, CRAf kinase, Mcl-1)

Based on the activities of structurally related compounds, this compound has been investigated as a potential inhibitor of several key enzymes implicated in disease, including cyclooxygenase-2 (COX-2), CRAf kinase, and Myeloid cell leukemia-1 (Mcl-1).

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that plays a significant role in inflammation and pain by catalyzing the production of prostaglandins (B1171923). nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.comnih.gov Phenoxyacetic acid derivatives have been explored as scaffolds for the development of selective COX-2 inhibitors. mdpi.com The acetic acid moiety of this compound could potentially mimic arachidonic acid, the natural substrate of COX enzymes, allowing it to enter the active site. The tetrazole ring, acting as a carboxylate bioisostere, could then interact with key residues within the enzyme's active site, such as arginine, leading to inhibition.

CRAf Kinase: CRAf is a serine/threonine-protein kinase that is a component of the MAPK signaling pathway, which is frequently dysregulated in cancer. Inhibitors of CRAf are therefore of interest as potential anti-cancer agents. The binding site for inhibitors on kinases like CRAf often involves interactions with the hinge region and other hydrophobic pockets. The aromatic phenoxy group of this compound could potentially engage in such hydrophobic interactions.

Myeloid cell leukemia-1 (Mcl-1): Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common feature in many cancers, contributing to tumor cell survival and resistance to therapy. nih.govnih.gov Inhibiting Mcl-1 is a promising strategy to induce apoptosis in cancer cells. nih.gov Mcl-1 inhibitors often mimic the BH3 domain of pro-apoptotic proteins to bind to a hydrophobic groove on the Mcl-1 surface. The design of such inhibitors is challenging, but the structural features of this compound, including its aromatic and acidic components, could potentially be optimized to fit into this binding groove.

Characterization of Receptor-Ligand Binding Dynamics and Functional Outcomes

The binding of this compound to a receptor is expected to be a dynamic process, characterized by specific on- and off-rates. These kinetics, along with the binding affinity, determine the functional outcome of the interaction, which could be agonistic or antagonistic. For instance, if the compound were to bind to a G protein-coupled receptor (GPCR), it could either activate or block the receptor's signaling cascade. The acidic nature of the tetrazole ring is a critical feature, as it can mimic the charge of a natural ligand's carboxylate group, facilitating receptor interaction.

Cellular Pathway Modulation and Downstream Effects

The ultimate biological effect of this compound is determined by its ability to modulate cellular pathways and the subsequent downstream effects. If the compound inhibits an enzyme like COX-2, a downstream effect would be the reduced production of prostaglandins, leading to an anti-inflammatory response. mdpi.com Similarly, inhibition of a kinase like CRAf would disrupt the MAPK signaling pathway, potentially leading to decreased cell proliferation and induction of apoptosis in cancer cells. The modulation of an anti-apoptotic protein like Mcl-1 would lower the threshold for apoptosis, making cancer cells more susceptible to cell death signals. nih.gov

Structure Activity Relationship Sar and Structural Optimization of 3 1h Tetrazol 1 Yl Phenoxy Acetic Acid Analogues

Impact of Tetrazole Ring Position and Substitution on Biological Activity

The tetrazole ring is a critical pharmacophore in many biologically active compounds. researchgate.net Its biological effect is highly dependent on its point of attachment to the phenoxy ring and any substituents on the tetrazole itself. The positioning of the nitrogen atoms allows for N-substitution reactions, which are fundamental in creating diverse N-substituted tetrazoles for pharmaceutical use. numberanalytics.com The nature and location of substituents can significantly alter the molecule's electronic properties, steric profile, and reactivity, thereby influencing its biological activity. numberanalytics.combenthamscience.com

For instance, in the development of antimicrobial agents, modifications to the tetrazole scaffold have been shown to improve efficacy, stability, and permeability. vu.edu.au The synthesis of 1-substituted and 2,5-disubstituted tetrazoles through various chemical methods, including multicomponent reactions, allows for the creation of large libraries of compounds for screening. benthamscience.comnih.gov This enables researchers to identify derivatives with optimized interactions with their biological targets. benthamscience.comresearchgate.net

A primary role of the tetrazole ring in drug design is to act as a bioisostere for the carboxylic acid group. benthamscience.comresearchgate.net This substitution is a classical strategy in medicinal chemistry to improve a drug's characteristics. openaccessjournals.com The tetrazole ring has a similar pKa (around 4.5) to a carboxylic acid, allowing it to maintain the crucial acidic character often required for binding to a receptor's active site. nih.govcambridgemedchemconsulting.com However, the tetrazole group offers distinct advantages.

It is generally more metabolically stable than a carboxylic acid, which can be susceptible to transformations in the liver. tandfonline.com This replacement can also increase the compound's lipophilicity, which may enhance bioavailability and reduce certain side effects. tandfonline.comnih.gov For example, the antihypertensive drug Losartan incorporates a tetrazole ring as a bioisostere for a carboxylic acid, which proved essential for its oral efficacy where the carboxylic acid version was ineffective. openaccessjournals.comnih.gov

While the electronic and acidic properties are similar, the geometry differs. The hydrogen-bond environments around a tetrazole are extended further from the core of the molecule by approximately 1.2 Å compared to a carboxylic acid, which may necessitate a larger active site in the target protein to accommodate the change. cambridgemedchemconsulting.com This structural difference can be a key factor in modulating binding affinity and selectivity.

Influence of Phenoxy Moiety Substitution Patterns on Efficacy and Selectivity

The phenoxy moiety serves as a central scaffold, and its substitution pattern is a critical determinant of efficacy and selectivity. Altering the substituents on the phenyl ring can modify the compound's electronic structure, lipophilicity, and steric interactions with the target receptor. nih.gov

Studies on related heterocyclic compounds demonstrate the profound impact of phenyl ring substitutions. For example, in a series of tetrazole-based antifungal agents, the introduction of various substituents onto a phenyl ring dramatically influenced antifungal activity and selectivity. The findings from such studies can be extrapolated to understand the phenoxy moiety in the title compound.

For instance, introducing a 4-chloro (4-Cl) or 4-iodo (4-I) substituent on a phenyl ring in one series led to an 8-fold and 125-fold improvement in activity against Candida albicans, respectively, compared to the unsubstituted analogue. nih.gov Conversely, a bulky tert-butyl group at the same position was unfavorable and decreased activity. nih.gov The position of the substituent is also crucial; a 3-CF₃ group showed a 16-fold improvement in activity against one fungal strain compared to a 4-CF₃ group. nih.gov These results highlight that both the electronic nature and the position of the substituent are key to optimizing biological activity.

The following table, based on data from antifungal tetrazole derivatives, illustrates how different substituents on a phenyl ring can affect activity.

Compound AnaloguePhenyl Ring SubstituentRelative Activity Improvement (Example)Selectivity Note
Reference CompoundUnsubstituted (H)Baseline-
Analogue 14-Chloro (Cl)8-fold improvement vs. C. albicansGenerally well-tolerated
Analogue 24-Iodo (I)125-fold improvement vs. C. albicansSignificant potency enhancement
Analogue 34-tert-Butyl250-fold decrease vs. C. albicansSteric bulk is detrimental
Analogue 43-Trifluoromethyl (CF₃)16-fold improvement vs. C. kruseiPositional isomerism is critical
Analogue 54-Trifluoromethyl (CF₃)4-fold improvement vs. C. kruseiLess effective than 3-CF₃ isomer

Data in this table is illustrative of SAR principles derived from related tetrazole compounds and may not directly represent [3-(1H-tetrazol-1-yl)phenoxy]acetic acid. nih.gov

Significance of the Acetic Acid Side Chain in Target Recognition

The acetic acid side chain is a fundamental component for target recognition in this class of molecules. nih.gov As a carboxylic acid, this group is typically ionized at physiological pH, providing a negative charge that can form crucial ionic bonds or strong hydrogen bonds with positively charged residues (like arginine or lysine) or other hydrogen bond donors in a receptor's binding pocket. nih.gov This interaction often serves as an anchor, correctly orienting the entire molecule for optimal binding.

The critical nature of such acidic moieties is well-documented. In many classes of enzyme inhibitors and receptor antagonists, the removal or significant alteration of the acidic group leads to a dramatic loss of biological activity. nih.govnih.gov For example, SAR studies of other complex molecules have shown that removing a terminal chain that contributes to binding results in a significant reduction in antibacterial activity. nih.gov In some contexts, the acetic acid moiety itself has been replaced with bioisosteres, indicating its central role in the pharmacophore that other groups must mimic to retain activity. cambridgemedchemconsulting.com Therefore, the acetic acid side chain of this compound is not merely a linker but an essential recognition element for its biological target.

Strategic Chemical Modifications for Potency, Selectivity, and Efficacy Enhancement

The enhancement of potency, selectivity, and efficacy in this chemical series relies on strategic modifications informed by SAR principles. A primary strategy involves leveraging the tetrazole ring as a metabolically robust bioisostere of a carboxylic acid to improve pharmacokinetic properties. numberanalytics.combenthamscience.com

Further optimization focuses on the phenoxy ring. By systematically introducing a variety of substituents (e.g., halogens, alkyls, electron-withdrawing groups) at different positions, the compound's properties can be fine-tuned. nih.gov For example, adding specific halogen atoms can increase potency, while carefully selecting the substitution pattern can improve selectivity by discouraging binding to off-target proteins, such as human cytochrome P450 (CYP) enzymes. nih.govnih.gov

Computational Chemistry and Cheminformatics for Advanced Compound Analysis

Molecular Docking Simulations for Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is crucial for estimating the strength of the interaction, known as binding affinity, and for understanding the specific molecular interactions that stabilize the complex.

For a compound like [3-(1H-tetrazol-1-yl)phenoxy]acetic acid, docking simulations would be employed to screen its potential against a variety of biological targets. The tetrazole ring is a well-known bioisostere for the carboxylic acid group, a feature often exploited in drug design to improve metabolic stability and pharmacokinetic properties. aaup.edu Docking studies on other tetrazole derivatives have shown their potential to interact with various enzymes. For instance, studies on novel tetrazole derivatives have used molecular docking to predict binding affinities and interaction mechanisms with specific enzymes, revealing that binding energies can range from -7.6 to -10.1 kcal/mol, which is comparable to known inhibitors. aaup.edu

The process involves preparing the 3D structure of the ligand (this compound) and the target protein. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each based on a force field. The results identify the most stable binding mode. Key interactions for this compound would likely involve hydrogen bonds formed by the tetrazole nitrogens and the carboxylic acid group, as well as pi-stacking interactions from the phenyl ring. For example, docking studies of similar heterocyclic compounds have identified crucial hydrogen bond and pi-pi interactions with amino acid residues like ASN46 and ILE78. uobaghdad.edu.iq

Table 1: Illustrative Molecular Docking Results for a Tetrazole Derivative This table is an example based on typical data from docking studies of related compounds.

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Cytochrome P450 3A4 (CYP3A4) aaup.edu-8.5ARG105, PHE215Hydrogen Bond, Pi-Pi Stacking
Angiotensin II Receptor (AT1) nih.gov-9.2LYS199, TRP84Ionic, Hydrophobic
Tubulin scienceopen.com-7.9ASN258, TYR202Hydrogen Bond, Pi-Cation

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

For this compound, DFT calculations, often using a basis set like B3LYP/6-31G*, would provide a detailed understanding of its intrinsic properties. asianpubs.org The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive and polarizable. researchgate.net

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting regions that are electron-rich (electrophilic attack sites) and electron-poor (nucleophilic attack sites). researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the tetrazole ring and the oxygens of the carboxylic acid, indicating these as sites for hydrogen bonding and electrophilic interactions. The aromatic ring would present a more neutral (green) region, while the acidic proton would be a site of positive potential (blue). researchgate.net

Table 2: Example DFT-Calculated Properties for a Related Heterocyclic Compound This table is an example based on typical data from DFT studies.

ParameterCalculated Value (B3PW91/6-311+G(d,p) basis set) researchgate.netSignificance
HOMO Energy-7.14 eVElectron-donating ability
LUMO Energy-2.66 eVElectron-accepting ability
Energy Gap (ΔE)4.48 eVChemical reactivity and stability
Dipole Moment3.5 DebyeMolecular polarity

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key physicochemical properties (descriptors) that influence activity, QSAR can predict the efficacy of new, unsynthesized compounds.

To develop a QSAR model for a series of analogues of this compound, a training set of compounds with known biological activities (e.g., IC₅₀ values) would be required. nih.gov Descriptors for each molecule—such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) properties—would be calculated. A statistical method, such as multiple linear regression or partial least squares, is then used to build an equation that correlates these descriptors with the observed activity.

A 3D-QSAR method like Comparative Molecular Similarity Indices Analysis (CoMSIA) could also be applied. nih.gov This approach generates 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules. For a series of tetrazole derivatives targeting the angiotensin II receptor, a CoMSIA model yielded high predictive accuracy, indicating that bulky substituents at certain positions were detrimental to activity, while electronegative groups in other regions were favorable. nih.gov Such a model for derivatives of this compound would guide the design of more potent analogues by indicating precisely where structural modifications should be made.

Molecular Dynamics Simulations to Understand Ligand-Target Dynamic Interactions

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. An MD simulation of the this compound-protein complex, typically run for nanoseconds, would reveal the stability of the binding pose predicted by docking. ajchem-a.com

Key analyses from an MD simulation include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The RMSD of the ligand and protein backbone atoms are monitored over the simulation time. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely in the binding pocket. ajchem-a.com The RMSF of individual amino acid residues highlights flexible regions of the protein and which residues contribute most significantly to the interaction with the ligand. Studies on other ligand-protein complexes have shown that stable binding is often characterized by RMSD values below 2 nm. nih.gov MD simulations also provide insights into the role of water molecules in the binding site and can be used to calculate binding free energies with higher accuracy than docking alone. ajchem-a.com

In Silico Prediction of Pharmacokinetic and Toxicological Profiles (ADMET implications from computational analysis perspective)

Before a compound can be considered for development, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction tools can forecast these properties based on the chemical structure, identifying potential liabilities early in the discovery process. nih.gov

For this compound, various ADMET parameters would be predicted. These include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. aaup.edu For instance, computational models can predict whether the compound is likely to be a substrate or inhibitor of key CYP isozymes like CYP3A4, CYP2C9, and CYP2C19. aaup.edu Inhibition of these enzymes can lead to adverse drug-drug interactions.

Toxicity predictions, such as mutagenicity (Ames test prediction) and carcinogenicity, are also critical components of the in silico analysis. udhtu.edu.ua Web-based platforms like SwissADME and pkCSM are commonly used for these predictions. aaup.edunih.gov

Table 3: Illustrative In Silico ADMET Profile for this compound This table is an example based on typical parameters evaluated in ADMET studies.

ADMET PropertyPredicted OutcomeImplication
Gastrointestinal (GI) Absorption aaup.eduHighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) Permeability aaup.eduLowLess likely to cause central nervous system side effects.
P-glycoprotein Substrate aaup.eduNoNot likely to be subject to active efflux from cells.
CYP2C9 Inhibitor aaup.eduYesPotential for drug-drug interactions with CYP2C9 substrates.
Ames Mutagenicity udhtu.edu.uaNegativeLow risk of being mutagenic.
Skin Permeability (Log Kp) aaup.edu-6.5 cm/sLow potential for dermal absorption.

Future Perspectives and Therapeutic Development of 3 1h Tetrazol 1 Yl Phenoxy Acetic Acid Based Agents

Prospects for Novel Drug Development and Repurposing

The unique structural features of [3-(1H-tetrazol-1-yl)phenoxy]acetic acid make it a compelling candidate for novel drug development. The tetrazole ring is a well-recognized bioisostere of the carboxylic acid group, a common moiety in many biologically active compounds. acs.orgnih.gov This substitution can lead to enhanced metabolic stability, improved oral bioavailability, and a more favorable pKa value, which can influence the compound's pharmacokinetic and pharmacodynamic properties. nih.govnih.gov The phenoxyacetic acid portion of the molecule is also a privileged scaffold, found in a variety of drugs with diverse pharmacological activities, including anti-inflammatory, and antihypertensive agents. jetir.orghmdb.ca

The development of novel drugs based on this scaffold could target a wide array of diseases. Given the known activities of related compounds, potential therapeutic areas for investigation include inflammatory conditions, cancer, and metabolic disorders. nih.goveurekaselect.com For instance, derivatives of phenoxyacetic acid have been explored for their anti-mycobacterial properties. researchgate.netnih.gov

Drug repurposing, the identification of new uses for existing or failed drug candidates, also presents a viable strategy. Should this compound or its derivatives be investigated for a particular indication and prove to have a good safety profile but lack efficacy, they could be screened against a wide range of other biological targets. The diverse biological activities associated with both the tetrazole and phenoxyacetic acid moieties suggest a high potential for discovering new therapeutic applications.

Integration of this compound in Polypharmacology Approaches

Polypharmacology, the concept of a single drug acting on multiple targets, is a paradigm shift in drug discovery, moving away from the "one drug, one target" model. This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance. The structural characteristics of this compound make it an interesting candidate for polypharmacological drug design.

The tetrazole ring can interact with a variety of biological targets, and the phenoxyacetic acid scaffold can be readily modified to introduce additional pharmacophoric features. By strategically designing analogues of this compound, it may be possible to create compounds that modulate multiple targets involved in a particular disease pathway or even in different but related diseases. For example, a single compound could potentially exhibit both anti-inflammatory and analgesic properties by targeting enzymes and receptors involved in both pain and inflammation pathways.

Challenges and Opportunities in Translational Research

Translational research, the process of "translating" basic scientific discoveries into clinical applications, is fraught with challenges. For a novel compound like this compound, these challenges would include establishing a clear mechanism of action, identifying relevant biomarkers to monitor its effects, and developing a robust and scalable synthesis process. jst.org.in

A significant hurdle in the translational path is the high failure rate of drug candidates in clinical trials. To mitigate this, a thorough preclinical evaluation is essential. This would involve a comprehensive assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Despite the challenges, there are also significant opportunities. The established knowledge base for both tetrazole and phenoxyacetic acid derivatives can provide valuable insights to guide the translational process. For example, known metabolic pathways of related compounds can help predict the potential metabolites of this compound. Furthermore, the development of advanced screening platforms and in silico modeling techniques can help to de-risk the development process by providing early predictions of potential efficacy and toxicity.

Design of Next-Generation Analogues for Enhanced Therapeutic Indices

The therapeutic index, a measure of a drug's safety, is a critical parameter in drug development. A key goal in the design of next-generation analogues of this compound would be to enhance its therapeutic index by improving its efficacy and reducing its toxicity.

Structure-activity relationship (SAR) studies would be crucial in this endeavor. By systematically modifying the chemical structure of the lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features responsible for its therapeutic effects and those associated with its toxic effects. For example, modifying the substitution pattern on the phenyl ring of the phenoxyacetic acid moiety could lead to analogues with improved target selectivity and reduced off-target effects.

Another strategy for designing next-generation analogues is the use of prodrugs. cymitquimica.com A prodrug is an inactive or less active compound that is converted into the active drug in the body. This approach can be used to improve the pharmacokinetic properties of a drug, such as its solubility or membrane permeability, and to target the drug to specific tissues, thereby reducing systemic toxicity.

Below is an illustrative table of how structural modifications to a parent compound can influence its biological activity, a key aspect of designing next-generation analogues.

Compound Structural Variation from Parent Compound Observed Change in Biological Activity
Analogue AAddition of a hydroxyl group to the phenyl ringIncreased antioxidant activity
Analogue BReplacement of the acetic acid with a propionic acidAltered binding affinity to the target receptor
Analogue CIntroduction of a halogen atom on the phenyl ringEnhanced anti-inflammatory potency

This table is for illustrative purposes and does not represent actual data for this compound.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of [3-(1H-tetrazol-1-yl)phenoxy]acetic acid, and how can reaction parameters be optimized?

The synthesis of tetrazole-containing acetic acid derivatives typically involves 1,3-dipolar cycloaddition between azides and alkynes, followed by alkylation or condensation steps to introduce the phenoxy-acetic acid moiety. For example:

  • Step 1 : Formation of the tetrazole ring via cycloaddition using sodium azide and nitriles under acidic conditions (e.g., HCl) .
  • Step 2 : Alkylation of the tetrazole nitrogen with a phenoxy-acetic acid precursor (e.g., bromoacetic acid derivatives) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Reaction temperature (60–100°C), solvent polarity (DMF or acetonitrile), and catalyst selection (e.g., Cu(I) for click chemistry) significantly impact yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the tetrazole ring (δ ~8.5–9.5 ppm for tetrazole protons) and acetic acid moiety (δ ~3.8–4.2 ppm for CH₂) .
  • X-ray Crystallography : SHELX software is widely used to resolve crystal structures, revealing hydrogen-bonding networks and molecular packing (e.g., monohydrate forms with O–H···N interactions) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does continuous-flow synthesis enhance the efficiency of this compound production compared to batch methods?

Continuous-flow systems offer improved heat/mass transfer and reduced reaction times :

  • Flow Chemistry Advantages : Precise temperature control (e.g., 80–120°C), in-line purification, and scalability. For example, flow reactors reduce side reactions in triazole formation, achieving >90% yield .
  • Case Study : A 2016 study demonstrated that flow synthesis of similar triazole derivatives reduced reaction time from 24 hours (batch) to <2 hours while maintaining >95% purity .

Q. How can researchers resolve contradictions in reported biological activities of tetrazole-acetic acid derivatives?

Discrepancies in biological data (e.g., antimicrobial vs. antioxidant efficacy) arise from:

  • Structural Variability : Substituent position (e.g., 1H- vs. 2H-tetrazole) and phenoxy-group modifications alter bioavailability .
  • Methodological Adjustments :
    • Dose-Response Curves : Use standardized assays (e.g., MIC for antimicrobial activity, DPPH for antioxidant capacity) .
    • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes (e.g., COX-2 or CYP450) .

Q. What strategies are effective for designing metal-organic frameworks (MOFs) using this compound as a ligand?

  • Coordination Sites : The tetrazole nitrogen and acetic acid oxygen act as bidentate ligands for transition metals (e.g., Zn²⁺, Cu²⁺).
  • Synthetic Protocol :
    • Solvothermal synthesis in DMF/water at 120°C for 48 hours .
    • Characterization via PXRD and TGA to confirm framework stability .
  • Applications : MOFs derived from tetrazole-acetic acid show potential in gas storage (e.g., CO₂ adsorption) and catalysis .

Methodological Considerations Table

AspectBasic ApproachAdvanced Technique
Synthesis Batch alkylation in DMF/K₂CO₃ Continuous-flow reactors with real-time monitoring
Characterization NMR, IR, and melting point analysis Single-crystal XRD with SHELX refinement
Biological Assays Agar diffusion for antimicrobial screening High-throughput screening (HTS) and QSAR modeling
Computational Study PubChem-based property prediction DFT calculations (e.g., Gaussian 09) for electronic structure analysis

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.